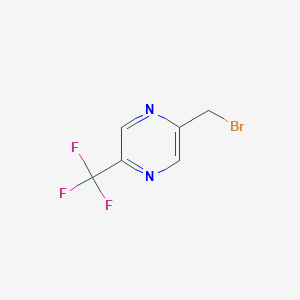
2-(bromomethyl)-5-(trifluoromethyl)pyrazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(bromomethyl)-5-(trifluoromethyl)pyrazine: is a heterocyclic aromatic organic compound It is characterized by the presence of a pyrazine ring substituted with a bromomethyl group at the second position and a trifluoromethyl group at the fifth position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(bromomethyl)-5-(trifluoromethyl)pyrazine typically involves the bromination of a pyrazine derivative followed by the introduction of a trifluoromethyl group. One common method is the radical bromination of 2-methyl-5-trifluoromethylpyrazine using N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is usually carried out in an inert solvent like carbon tetrachloride or chloroform at elevated temperatures .
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions, such as temperature and pressure, can optimize the production process. Additionally, purification techniques like recrystallization and chromatography are employed to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: 2-(bromomethyl)-5-(trifluoromethyl)pyrazine can undergo nucleophilic substitution reactions where the bromomethyl group is replaced by various nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized to form corresponding pyrazine derivatives with different oxidation states.
Reduction Reactions: Reduction of the bromomethyl group can lead to the formation of pyrazine derivatives with a methyl group instead of a bromomethyl group.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents (e.g., dimethyl sulfoxide) under mild heating conditions.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide in acidic or basic media.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Major Products:
- Substituted pyrazines with various functional groups replacing the bromomethyl group.
- Oxidized pyrazine derivatives with higher oxidation states.
- Reduced pyrazine derivatives with a methyl group.
Scientific Research Applications
Chemistry: 2-(bromomethyl)-5-(trifluoromethyl)pyrazine is used as an intermediate in the synthesis of more complex organic molecules.
Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as a pharmacophore in drug design. The trifluoromethyl group is known to enhance the metabolic stability and bioavailability of drug candidates, making this compound a promising scaffold for the development of new therapeutics .
Industry: The compound’s unique chemical properties make it useful in the development of advanced materials, including polymers and coatings. Its ability to undergo various chemical transformations allows for the creation of materials with tailored properties for specific industrial applications .
Mechanism of Action
The mechanism of action of 2-(bromomethyl)-5-(trifluoromethyl)pyrazine largely depends on its chemical reactivity and the nature of its substituents. The bromomethyl group can participate in nucleophilic substitution reactions, while the trifluoromethyl group can influence the compound’s electronic properties and reactivity. In biological systems, the compound may interact with specific molecular targets, such as enzymes or receptors, through covalent or non-covalent interactions, leading to various biological effects .
Comparison with Similar Compounds
- Pyrazine, 2-methyl-5-(trifluoromethyl)-
- Pyrazine, 2-(chloromethyl)-5-(trifluoromethyl)-
- Pyrazine, 2-(bromomethyl)-3-(trifluoromethyl)-
Comparison: Compared to similar compounds, 2-(bromomethyl)-5-(trifluoromethyl)pyrazine is unique due to the specific positioning of its substituentsThe trifluoromethyl group, in particular, enhances the compound’s stability and lipophilicity, making it more suitable for certain applications in drug design and materials science .
Properties
Molecular Formula |
C6H4BrF3N2 |
|---|---|
Molecular Weight |
241.01 g/mol |
IUPAC Name |
2-(bromomethyl)-5-(trifluoromethyl)pyrazine |
InChI |
InChI=1S/C6H4BrF3N2/c7-1-4-2-12-5(3-11-4)6(8,9)10/h2-3H,1H2 |
InChI Key |
YIDPEXUZQRGQFZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(N=CC(=N1)C(F)(F)F)CBr |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















